

# Measuring PTPN2 Degradation: Application Notes and Protocols for Determining DC50 and Dmax

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## Compound of Interest

Compound Name: *Protac ptpn2 degrader-1*

Cat. No.: *B15542569*

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## Introduction

Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), is a critical regulator of cellular signaling pathways involved in cell growth, differentiation, and immune responses.[1] PTPN2 acts as a negative regulator of the JAK/STAT signaling pathway by dephosphorylating key components like JAK1, JAK3, STAT1, STAT3, and STAT5.[2][3] Given its significant role in immune regulation, PTPN2 has emerged as a promising therapeutic target for cancer immunotherapy.[3][4]

Targeted protein degradation, utilizing technologies like Proteolysis Targeting Chimeras (PROTACs), offers a novel therapeutic modality to eliminate PTPN2.[3] Characterizing the efficacy of these degraders is paramount, with two key parameters being the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The DC50 represents the concentration of a degrader at which 50% of the target protein is degraded, indicating the potency of the compound. Dmax is the maximum percentage of protein degradation achievable with a given degrader.[5]

This document provides detailed application notes and protocols for measuring the DC50 and Dmax of PTPN2 degraders, enabling researchers to accurately assess and compare the effectiveness of their compounds.

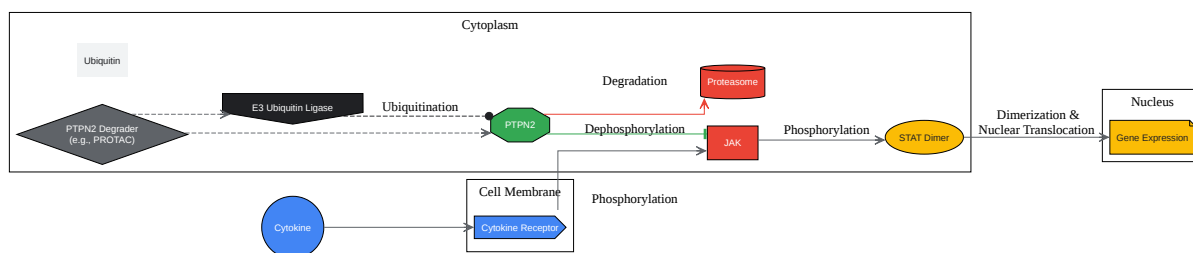
## Quantitative Data Summary

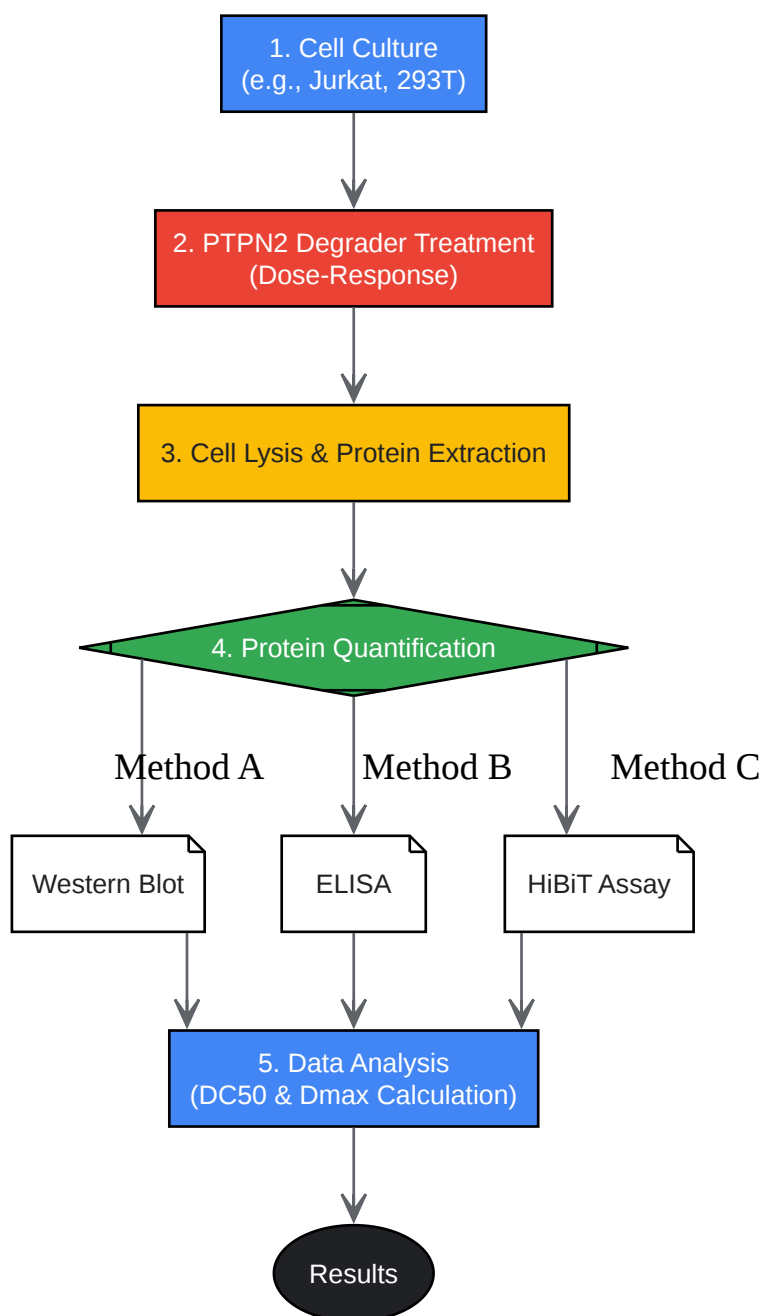
The following table summarizes hypothetical quantitative data for a PTPN2 degrader, "Compound X," across different cell lines and detection methods. This data is for illustrative purposes to demonstrate how to present such findings.

Cell Line	Detection Method	Compound X DC50 (nM)	Compound X Dmax (%)
Jurkat	Western Blot	15	92
Jurkat	ELISA	12	95
293T	HiBiT Assay	8	98
B16F10.4	Western Blot	25	88

## Signaling Pathway and Experimental Workflow

To effectively study PTPN2 degradation, it is crucial to understand its role in cellular signaling and the experimental process for quantifying its degradation.





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